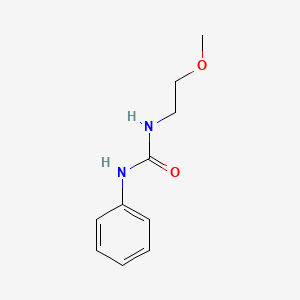
4-Pentyloxybenzenethiol
Overview
Description
4-Pentyloxybenzenethiol (PBTh) is a thiol compound with a chemical formula C11H16OS. It is a colorless or pale yellow liquid with a strong odor. PBTh is widely used in scientific research due to its unique properties, including its ability to bind to metal ions, and its potential applications in various fields such as medicine, environmental science, and materials science.
Mechanism of Action
The mechanism of action of 4-Pentyloxybenzenethiol is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. 4-Pentyloxybenzenethiol can bind to metal ions through its thiol group, which can donate a pair of electrons to the metal ion. This interaction can lead to the formation of a stable complex, which can have various effects depending on the metal ion and the environment.
Biochemical and Physiological Effects
4-Pentyloxybenzenethiol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which can be attributed to its ability to bind to metal ions and scavenge free radicals. 4-Pentyloxybenzenethiol has also been shown to have antibacterial and antifungal properties, which can be useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
4-Pentyloxybenzenethiol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can form stable complexes with metal ions, which makes it a useful ligand in coordination chemistry. 4-Pentyloxybenzenethiol is also a good reducing agent, which can be used to reduce metal ions to their metallic form. However, 4-Pentyloxybenzenethiol has some limitations. It has a strong odor, which can be unpleasant and can interfere with some experiments. 4-Pentyloxybenzenethiol is also toxic and should be handled with care.
Future Directions
There are several future directions for research on 4-Pentyloxybenzenethiol. One area of research is the development of new coordination compounds using 4-Pentyloxybenzenethiol as a ligand. These compounds can have potential applications in catalysis, materials science, and medicine. Another area of research is the study of the mechanism of action of 4-Pentyloxybenzenethiol and its complexes with metal ions. This can lead to a better understanding of the biochemical and physiological effects of 4-Pentyloxybenzenethiol and its potential applications in medicine and environmental science. Finally, the development of new synthetic methods for 4-Pentyloxybenzenethiol can improve the yield and purity of the compound and make it more accessible for research.
Scientific Research Applications
4-Pentyloxybenzenethiol has been widely used in scientific research due to its unique properties. It can form stable complexes with metal ions such as copper, zinc, and iron, which makes it a useful ligand in coordination chemistry. 4-Pentyloxybenzenethiol is also a good reducing agent, which can be used to reduce metal ions to their metallic form. This property has potential applications in the synthesis of nanoparticles and other materials.
properties
IUPAC Name |
4-pentoxybenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-4-9-12-10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNYVNGKHVOZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600525 | |
| Record name | 4-(Pentyloxy)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentyloxybenzenethiol | |
CAS RN |
61519-09-3 | |
| Record name | 4-(Pentyloxy)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Z)-(2-Methoxyphenyl)methylideneamino]acetamide](/img/structure/B3337230.png)

![2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B3337239.png)
![3,3'-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester](/img/structure/B3337256.png)

![2(3h)-Benzothiazolethione, 3-[[(4-nitrophenyl)amino]methyl]-](/img/structure/B3337266.png)




![1-Anilino-3-[(3,4-dimethylphenyl)carbamothioylamino]thiourea](/img/structure/B3337297.png)
![2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B3337304.png)
